molecular formula C22H33N5O8 B137239 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid CAS No. 128924-92-5

12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid

カタログ番号 B137239
CAS番号: 128924-92-5
分子量: 495.5 g/mol
InChIキー: FURLMJAWKCZJLD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid (NB-DOTA) is a chelating agent that has been widely used in scientific research applications. NB-DOTA is a macrocyclic ligand that can bind to various metal ions, including radioactive metal ions, with high affinity. The unique properties of NB-DOTA make it a valuable tool in a variety of scientific fields, including medical imaging, drug delivery, and cancer therapy.

作用機序

The mechanism of action of 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid-based radiopharmaceuticals depends on the specific radioactive isotope used. In general, 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid-based radiopharmaceuticals are administered to the patient, and the radioactive isotope emits radiation that can be detected by imaging equipment. The radiation emitted by the isotope can be used to create images of the target tissue or to deliver radiation therapy to the target tissue.

生化学的および生理学的効果

12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid-based radiopharmaceuticals have been shown to have minimal biochemical and physiological effects on the body. The radiopharmaceuticals are typically cleared from the body within a few hours to a few days, depending on the specific isotope used. The radiation emitted by the isotope can cause some damage to nearby healthy tissue, but this damage is typically minimal and well-tolerated by the patient.

実験室実験の利点と制限

The use of 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid in lab experiments has several advantages. 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid can be used to create highly specific radiopharmaceuticals that can target specific tissues or cells. This specificity allows researchers to study the function and behavior of specific tissues or cells in vivo. The use of 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid-based radiopharmaceuticals also allows for the non-invasive imaging of tissues and organs, which can reduce the need for invasive procedures.
However, there are also some limitations to the use of 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid in lab experiments. The synthesis of 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid is a complex process that requires specialized equipment and expertise. The use of radioactive isotopes also requires specialized equipment and safety precautions. Additionally, the cost of 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid and other radiopharmaceuticals can be high, which can limit their use in some research settings.

将来の方向性

There are several future directions for the use of 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid in scientific research. One potential application is in the development of targeted cancer therapies. 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid-based radiopharmaceuticals can be designed to target specific cancer cells, which can improve the effectiveness of cancer treatment while minimizing damage to healthy tissue. Another potential application is in the development of new imaging techniques for neurological disorders, such as Alzheimer's disease and Parkinson's disease. 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid-based radiopharmaceuticals can be used to image specific proteins and other biomolecules that are involved in these diseases, which can improve our understanding of their underlying mechanisms. Finally, the use of 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid in drug delivery systems is another area of potential future research. 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid can be used to create drug conjugates that can target specific tissues or cells, which can improve the effectiveness of drug therapies while minimizing side effects.

合成法

The synthesis of 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid involves several steps, including the reaction of cyclen with 4-nitrobenzyl bromide, followed by the reduction of the nitro group to an amine group. The amine group is then coupled with diethylenetriaminepentaacetic acid (DTPA) to form 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid. The synthesis of 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid is a complex process that requires specialized equipment and expertise.

科学的研究の応用

12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid has been extensively used in scientific research applications, particularly in the field of medical imaging. 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid can be labeled with various radioactive isotopes, such as gallium-68, indium-111, and lutetium-177, to create radiopharmaceuticals that can be used for imaging and therapy. 12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid-based radiopharmaceuticals have been used for imaging a variety of diseases, including cancer, cardiovascular disease, and neurological disorders.

特性

CAS番号

128924-92-5

製品名

12(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid

分子式

C22H33N5O8

分子量

495.5 g/mol

IUPAC名

2-[7,10-bis(carboxymethyl)-12-[(4-nitrophenyl)methyl]-1,4,7,10-tetrazacyclotridec-4-yl]acetic acid

InChI

InChI=1S/C22H33N5O8/c28-20(29)14-24-6-5-23-12-18(11-17-1-3-19(4-2-17)27(34)35)13-26(16-22(32)33)10-9-25(8-7-24)15-21(30)31/h1-4,18,23H,5-16H2,(H,28,29)(H,30,31)(H,32,33)

InChIキー

FURLMJAWKCZJLD-UHFFFAOYSA-N

SMILES

C1CN(CCN(CCN(CC(CN1)CC2=CC=C(C=C2)[N+](=O)[O-])CC(=O)O)CC(=O)O)CC(=O)O

正規SMILES

C1CN(CCN(CCN(CC(CN1)CC2=CC=C(C=C2)[N+](=O)[O-])CC(=O)O)CC(=O)O)CC(=O)O

同義語

12(4-nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triacetic acid
12-NBTATA
2,2',2''-(12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetic acid

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。